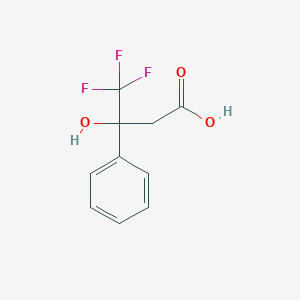

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid

Vue d'ensemble

Description

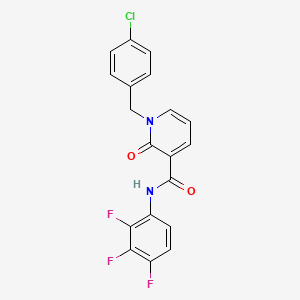

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C10H9F3O3 and a molecular weight of 234.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Applications De Recherche Scientifique

1. Synthesis of Dendritic Compounds

4,4,4-Trifluoro-3-hydroxybutanoic acid is utilized as a starting material in the synthesis of dendritic branches. These branches are attached to a chiral triol, resulting in CF3-substituted dendrimers and compounds. This process involves diastereoselective aldol additions and Williamson etherifications, with the resulting dendrimers characterized by NMR and mass spectroscopy (Greiveldinger & Seebach, 1998).

2. Asymmetric Hydrogenation

(E)-2-oxo-4-arylbut-3-enoic acids, when hydrogenated using a Ru catalyst with SunPhos as the chiral ligand, result in 2-hydroxy-4-arylbutanoic acids. This method is significant for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010).

3. X-ray Structure Determination

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid contributes to the determination of the stereochemistry of new amino acid components in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, via X-ray crystallography (Nakamura et al., 1976).

4. Synthesis of 1,2λ5σ4-oxaphospholanes

This compound reacts with dichlorophosphines to yield phosphonites, which rearrange to form diastereoisomeric phosphoranes and oxaphospholanes. This is a significant advancement in the field of organophosphorus chemistry (Ratner et al., 1997).

5. Asymmetric Synthesis

It serves as a key component in the asymmetric synthesis of various compounds, including butyrophenones and butyric acid phenyl esters, utilizing crystallization and oxidation techniques (Ishii et al., 2002).

6. Electrochemical Synthesis

Employed in the electrochemical synthesis of 1,4-dihydropyridine-3-carbonitriles nanoparticles, this compound enables a novel three-component reaction, offering advantages in yield, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).

7. Chiral Dopants for Liquid Crystals

Used in the synthesis of new chiral dopants for nematic liquid crystals, demonstrating significant influence on the helical twisting power (HTP) of the liquid crystals (Aoki et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)9(16,6-8(14)15)7-4-2-1-3-5-7/h1-5,16H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGWRGLPYNFJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2610585.png)

![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)

![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2610602.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2610603.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)